molecular formula C16H17F2NO B12448980 3'-Difluoromethyl-5'-(isopropylamino)[1,1'-biphenyl]-2-OL

3'-Difluoromethyl-5'-(isopropylamino)[1,1'-biphenyl]-2-OL

Cat. No.: B12448980
M. Wt: 277.31 g/mol
InChI Key: JAMUDFACFNDGRY-UHFFFAOYSA-N
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Description

3’-Difluoromethyl-5’-(isopropylamino)[1,1’-biphenyl]-2-OL is a compound of significant interest in the field of organic chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of difluoromethylation reagents to introduce the CF2H group onto the biphenyl structure . The reaction conditions often require the presence of a catalyst and specific temperature and pressure settings to ensure the desired product yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

3’-Difluoromethyl-5’-(isopropylamino)[1,1’-biphenyl]-2-OL can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be employed to modify the functional groups present in the compound.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions . The reaction conditions, including temperature, solvent, and catalyst, play a crucial role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield difluoromethylated biphenyl derivatives, while substitution reactions can introduce new functional groups onto the biphenyl core .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3’-Difluoromethyl-5’-(isopropylamino)[1,1’-biphenyl]-2-OL is unique due to its specific combination of functional groups and biphenyl structure.

Properties

Molecular Formula

C16H17F2NO

Molecular Weight

277.31 g/mol

IUPAC Name

2-[3-(difluoromethyl)-5-(propan-2-ylamino)phenyl]phenol

InChI

InChI=1S/C16H17F2NO/c1-10(2)19-13-8-11(7-12(9-13)16(17)18)14-5-3-4-6-15(14)20/h3-10,16,19-20H,1-2H3

InChI Key

JAMUDFACFNDGRY-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC1=CC(=CC(=C1)C(F)F)C2=CC=CC=C2O

Origin of Product

United States

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